molecular formula C6H11NO2 B14644837 3,4-Hexanedione, monooxime CAS No. 53520-52-8

3,4-Hexanedione, monooxime

Cat. No.: B14644837
CAS No.: 53520-52-8
M. Wt: 129.16 g/mol
InChI Key: FEXFOJWILSEGPI-ALCCZGGFSA-N
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Description

3,4-Hexanedione (CAS: 4437-51-8), also known as hexane-3,4-dione or bipropionyl, is an α-diketone with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol . It is a yellow, oily liquid with a distinctive flavor profile described as buttery, almond-like, toasted, nutty, and caramel-like, making it a FEMA 3168-approved food flavoring agent . Beyond its culinary applications, it serves as an intermediate in pharmaceuticals and materials science . Key physical properties include a boiling point of 88°F (31°C) and water solubility of 127 g/L at 20°C . Its chemical structure features two adjacent ketone groups at the 3rd and 4th carbon positions, contributing to its reactivity in organic synthesis .

Properties

CAS No.

53520-52-8

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(4Z)-4-hydroxyiminohexan-3-one

InChI

InChI=1S/C6H11NO2/c1-3-5(7-9)6(8)4-2/h9H,3-4H2,1-2H3/b7-5-

InChI Key

FEXFOJWILSEGPI-ALCCZGGFSA-N

Isomeric SMILES

CC/C(=N/O)/C(=O)CC

Canonical SMILES

CCC(=NO)C(=O)CC

Origin of Product

United States

Preparation Methods

The synthesis of 3,4-hexanedione, monooxime typically involves the reaction of 3,4-hexanedione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium, and the product is isolated by extraction and purification processes . Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3,4-Hexanedione, monooxime can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group back to an amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like ozone and reducing agents such as sodium borohydride.

Scientific Research Applications

3,4-Hexanedione, monooxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-hexanedione, monooxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, it can undergo nucleophilic addition reactions with electrophilic centers in biological molecules, leading to modifications that affect their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 2,5-Hexanedione (CAS: 110-13-2)
  • Molecular Formula : C₆H₁₀O₂ (same as 3,4-hexanedione) but with ketones at positions 2 and 3.
  • Toxicity : Unlike 3,4-hexanedione, 2,5-hexanedione is a neurotoxic metabolite of n-hexane, disrupting microtubule-associated proteins (e.g., MAP1A, tau) via adduct formation with lysine residues .
  • Reactivity : Forms pyrrole adducts and protein cross-links, but at lower rates compared to its dimethylated derivative (3,4-dimethyl-2,5-hexanedione) .
2.1.2 2,3-Butanedione (Diacetyl; CAS: 431-03-8)
  • Molecular Formula : C₄H₆O₂.
  • Applications: A widely used butter flavoring.
2.1.3 3,4-Dimethyl-2,5-Hexanedione (CAS: 28895-03-6)
  • Molecular Formula : C₈H₁₄O₂.
  • Reactivity : Exhibits 30–50× faster pyrrole formation and protein cross-linking than 2,5-hexanedione due to methyl group stabilization of reactive intermediates .

Monooxime Derivatives

2.2.1 3,4-Hexanedione Monooxime
  • For example: 2,3-Butanedione Monoxime (CAS: 57-71-6): Used as a chelating agent and myosin ATPase inhibitor .
  • Expected Properties: The oxime group (-NOH) would increase polarity and reduce volatility compared to 3,4-hexanedione. Potential applications include metal ion coordination or as a synthetic intermediate.
2.2.2 2,5-Hexanedione Monooxime (CAS: 193805-71-9)
  • Molecular Formula: C₇H₁₃NO₂.
  • Applications : Used in organic synthesis; the oxime group modifies reactivity, enabling selective transformations (e.g., protection of ketones) .

Physical and Chemical Properties Comparison

Property 3,4-Hexanedione 2,5-Hexanedione 2,3-Butanedione 2,2,5,5-Tetramethyl-3,4-Hexanedione
Molecular Weight 114.14 g/mol 114.14 g/mol 86.09 g/mol 170.25 g/mol
Boiling Point 31°C 191°C (lit.) 88°C (lit.) Not reported
Solubility (Water) 127 g/L Miscible 200 g/L Low (hydrophobic substituents)
Flavor Profile Buttery, caramel Odorless Strong butter Not applicable
Toxicity (LLNA EC₃) >10% Neurotoxic Respiratory Not studied

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